N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
This compound is a selective inhibitor of the bacterial enzyme LpxC, which plays a crucial role in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria.
Preparation Methods
The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves several stepsThe reaction conditions often involve the use of reagents such as thionyl chloride, sodium hydride, and various solvents like dichloromethane and dimethylformamide . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to inhibit LpxC makes it a valuable tool in studying bacterial lipid A biosynthesis and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against Gram-negative bacteria.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves the inhibition of the bacterial enzyme LpxC. This enzyme is essential for the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, the compound disrupts the production of lipid A, leading to the destabilization of the bacterial outer membrane and ultimately causing bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active site of LpxC, preventing its enzymatic activity .
Comparison with Similar Compounds
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also exhibit antibacterial activity and are used in the development of new antibiotics.
Imidazo[2,1-b]thiazole derivatives: These compounds have shown cytotoxic activity against cancer cell lines and are being explored for their potential as anticancer agents.
Pyridazinone derivatives: These compounds have a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its selective inhibition of LpxC, making it a promising candidate for the development of new antibiotics targeting Gram-negative bacteria.
Properties
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-4-2-1-3-11(12)9-21-14-8-7-13(18-19-14)17-15(20)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMITEGSKAMDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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